molecular formula C25H25NO2 B12586126 5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde CAS No. 355408-03-6

5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde

Cat. No.: B12586126
CAS No.: 355408-03-6
M. Wt: 371.5 g/mol
InChI Key: KYJMEHZABDZOKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by Suzuki cross-coupling with carbazoleboronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring and carbazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .

Properties

CAS No.

355408-03-6

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

5-[2-(9-hexylcarbazol-3-yl)ethenyl]furan-2-carbaldehyde

InChI

InChI=1S/C25H25NO2/c1-2-3-4-7-16-26-24-9-6-5-8-22(24)23-17-19(11-15-25(23)26)10-12-20-13-14-21(18-27)28-20/h5-6,8-15,17-18H,2-4,7,16H2,1H3

InChI Key

KYJMEHZABDZOKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C=CC3=CC=C(O3)C=O)C4=CC=CC=C41

Origin of Product

United States

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